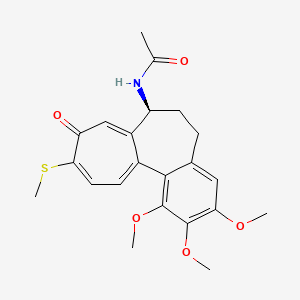
チオコルヒチン
概要
説明
Thiocolchicine is a semi-synthetic derivative of the natural anti-inflammatory glycoside, colchicine . It has a molecular formula of C22H25NO5S and a molecular weight of 415.50 .
Synthesis Analysis
The manufacturing of thiocolchicoside, a derivative of thiocolchicine, requires a key step: the regioselective demethylation and glucosylation of chemically derivative thiocolchicine . This transformation is performed by a specific strain of Bacillus megaterium . The same process, with minor modifications, can be used to convert the by-product 3-O-demethyl-thiocolchicine into thiocolchicoside .Molecular Structure Analysis
Thiocolchicine has a molecular formula of C22H25NO5S . Its structure includes one defined stereocentre .Chemical Reactions Analysis
Thiocolchicine can be transformed into thiocolchicoside through a biotransformation process performed by a specific strain of Bacillus megaterium . This process involves the regioselective demethylation and glucosylation of thiocolchicine .Physical And Chemical Properties Analysis
Thiocolchicine has a density of 1.3±0.1 g/cm3, a boiling point of 729.1±60.0 °C at 760 mmHg, and a flash point of 394.7±32.9 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .科学的研究の応用
抗がん剤
チオコルヒチンは、強力な抗有糸分裂活性により、強力な抗がん剤として特定されています . チオコルヒチンは、がん細胞のチューブリンに結合する高い親和性を持ち、その結果、微小管の重合が阻害され、有糸分裂が停止します .
新規アナログの合成
チオコルヒチンは、新規アナログの合成に使用できます。 たとえば、環Aにマイケル受容体部分を有する一連のコルヒチンおよびチオコルヒチン誘導体が合成されました .
細胞毒性活性
合成されたチオコルヒチン誘導体のいくつかは、ナノモル範囲で細胞毒性を示します . これらの誘導体は、有糸分裂紡錘体を効果的に破壊し、G2 / M期細胞の蓄積を引き起こし、アポトーシスの発生につながります .
水和親和性と溶解度の制御
チオコルヒチンのC1位におけるH供与体およびH受容体部位の置換は、水和親和性と溶解度の効率的な制御を提供します . これは、無水物3、半水和物4e、および一水和物4aで示されています .
チオコルヒコシドへの生体変換
チオコルヒチンは、特定の株のBacillus megateriumによってチオコルヒコシドに変換できます . わずかな変更を加えた同じプロセスを使用して、副産物3-O-デメチル-チオコルヒチンをチオコルヒコシドに変換できます .
抗増殖活性
チオコルヒチンとその誘導体は、抗増殖活性を示しています。 抗増殖活性アッセイと、物理化学的特性のインシリコ評価により、得られたすべての化合物について魅力的な生物学的プロファイルが確認されました .
作用機序
Target of Action
Thiocolchicine, a semi-synthetic derivative of colchicine, primarily targets the g-aminobutyric acid A (GABA-A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. Thiocolchicine also appears to interact with nicotinic acetylcholine receptors (nAchRs) and glycine receptors .
Mode of Action
Thiocolchicine exhibits a selective and potent affinity for GABA-A receptors . It acts on muscular contractures by activating the GABA inhibitory pathways . This results in muscle relaxation, anti-inflammatory, and analgesic effects . It is also believed to act via antagonism of nAchRs . Furthermore, it is a competitive antagonist of GABA A and glycine receptors .
Biochemical Pathways
It is known that the compound interferes with the initiation and amplification of joint inflammation by modulating chemokine and prostanoid production and inhibiting neutrophil and endothelial cell adhesion molecules .
Pharmacokinetics
Thiocolchicine has a bioavailability of 25% . It has an elimination half-life of 5-6 hours , indicating that the compound is relatively quickly metabolized and excreted from the body. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiocolchicine significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The primary result of thiocolchicine’s action is the reduction of muscle spasm, pain intensity, and inflammation . It improves physical flexibility and enhances the ability to perform daily activities . It is particularly effective in the treatment of diseases of the muscle-skeletal system .
Action Environment
The action, efficacy, and stability of thiocolchicine can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with other drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs) . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181751 | |
| Record name | Thiocholchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2730-71-4 | |
| Record name | Thiocolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocholchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiocolchicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of thiocolchicine?
A1: Thiocolchicine, like its parent compound colchicine, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , , , , , , , ]
Q2: How does thiocolchicine affect microtubules?
A2: Thiocolchicine binds to tubulin, inhibiting its polymerization and thereby disrupting microtubule assembly. This disruption blocks mitotic spindle formation, leading to cell cycle arrest and apoptosis in susceptible cells. [, , , , , ]
Q3: Does thiocolchicine interact with any other cellular targets?
A3: Research suggests that thiocolchicine also exhibits inhibitory effects on topoisomerase I (TOP1), an enzyme involved in DNA replication and repair. This dual mechanism of action contributes to its antitumor activity. [, , ]
Q4: Are there differences in thiocolchicine's binding affinity to various tubulin isotypes?
A4: Studies using bovine brain tubulin isoforms indicate that the conformation of the B-ring substituents in thiocolchicine analogs can influence their binding affinity to different tubulin isotypes. [] Further research using avian tubulin isotype betaVI (CeTb) suggests that specific amino acid differences within the colchicine binding site of CeTb may lead to a less favorable interaction with thiocolchicine compared to other tubulin isotypes. []
Q5: What are the downstream effects of thiocolchicine's interaction with tubulin?
A5: By disrupting microtubule dynamics, thiocolchicine triggers cell cycle arrest, predominantly in the G2/M phase, ultimately leading to apoptosis in sensitive cell lines. [, , ]
Q6: What is the molecular formula and weight of thiocolchicine?
A6: The molecular formula of thiocolchicine is C22H25NO5S, and its molecular weight is 415.5 g/mol. []
Q7: What spectroscopic techniques have been used to characterize thiocolchicine?
A7: Researchers have employed various spectroscopic techniques to characterize thiocolchicine and its derivatives, including 1H NMR, IR, MS, HR-MS, UV-Vis, circular dichroism (CD), and fluorescence spectroscopy. [, , , , , , , , ]
Q8: How does the structure of thiocolchicine differ from colchicine?
A8: Thiocolchicine is a sulfur-containing analog of colchicine where the methoxy group at the C10 position of colchicine is replaced by a methylthio group. [, , , ]
Q9: Does the sulfur atom in thiocolchicine influence its conformation?
A9: X-ray crystallographic analyses of thiocolchicine derivatives show that the sulfur atom substitution can lead to increased puckering of the troponoid C ring compared to colchicine. []
Q10: How do modifications on the A and C rings of thiocolchicine affect its activity?
A10: While modifications of the methoxy groups on the A and C rings can modulate cellular toxicity, they seem to have little impact on P-glycoprotein (P-gp) recognition, a protein involved in multidrug resistance. []
Q11: What is the significance of the nitrogen atom in the acetamido group of thiocolchicine?
A11: Removing the nitrogen atom from the acetamido group at the C7 position significantly affects thiocolchicine's recognition by P-gp, suggesting its crucial role in multidrug resistance. []
Q12: What is the impact of the B ring structure on thiocolchicine's activity?
A12: Studies indicate that both intact B and C rings are essential for thiocolchicine's interaction with P-gp. Modifications to the B ring, such as replacing the seven-membered ring with a six-membered ring, can influence its interaction with tubulin isoforms. [, , ]
Q13: How does the size and conformation of the B ring substituent affect tubulin binding?
A13: Research suggests that smaller B-ring substituents with specific conformations may be more favorable for interaction with certain tubulin isotypes. This observation highlights the importance of the B-ring structure in designing potent and selective antitumor agents. [, ]
Q14: Are there any specific formulation strategies employed to improve the stability or bioavailability of thiocolchicine?
A15: The development of nab-5404, a nanoparticle albumin-bound formulation of a thiocolchicine dimer, suggests a strategy to enhance its delivery and potentially improve its pharmacokinetic properties. [, , ] Additionally, researchers are exploring the use of self-assembling conjugates with cleavable linkers to control thiocolchicine release. []
Q15: What is the evidence for thiocolchicine's antitumor activity?
A16: Thiocolchicine and its derivatives have demonstrated cytotoxic activity against various cancer cell lines in vitro, including those expressing multidrug resistance phenotypes. [, , , , , , ]
Q16: Has thiocolchicine shown efficacy in in vivo models?
A17: Nab-5404, a nanoparticle albumin-bound formulation of a thiocolchicine dimer, has shown promising antitumor activity in vivo, inducing complete regressions and cures in a human A121 ovarian tumor xenograft model. [, ]
Q17: What types of cancer cell lines have shown sensitivity to thiocolchicine?
A18: Thiocolchicine and its derivatives have demonstrated activity against a range of cancer cell lines, including breast, ovarian, colon, and leukemia cell lines. [, , , , , , ]
Q18: Is there evidence of resistance to thiocolchicine?
A19: While thiocolchicine shows activity against some multidrug-resistant cell lines, variations in sensitivity exist. Further research is needed to fully elucidate the mechanisms of resistance and cross-resistance with other antimitotic agents. [, , , ]
Q19: Does the P-gp transporter play a role in thiocolchicine resistance?
A20: Research indicates that modifications at the C7 position of thiocolchicine, specifically the nitrogen atom of the acetamido group, influence its recognition by P-gp, suggesting a potential role for this transporter in resistance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)
![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)
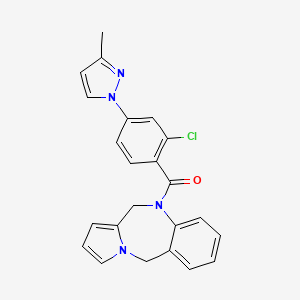
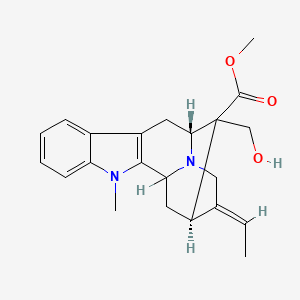

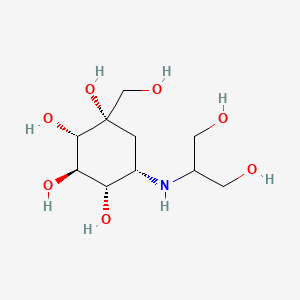
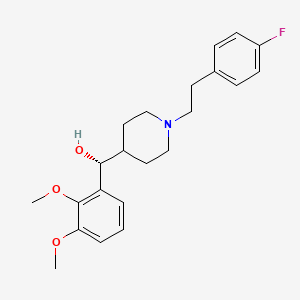
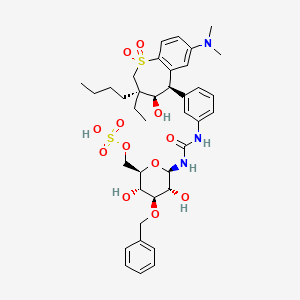
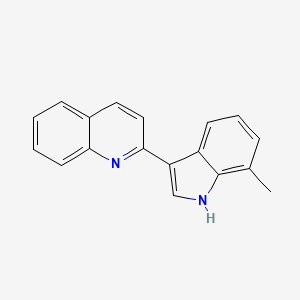

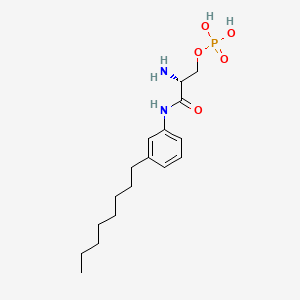
![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)
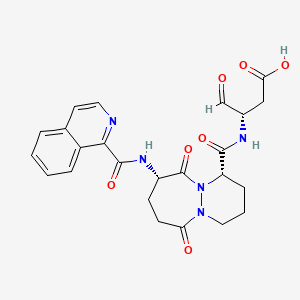
![4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline](/img/structure/B1684046.png)